![molecular formula C21H18ClN3O4S2 B3755299 2-({[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3755299.png)
2-({[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Overview
Description
2-({[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidine ring, a benzothiophene moiety, and a chlorobenzylidene group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiazolidine ring and the benzothiophene moiety. The key steps include:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of a sulfur source.
Synthesis of the Benzothiophene Moiety: This involves cyclization reactions using appropriate starting materials such as thiophenes and benzene derivatives.
Coupling Reactions: The thiazolidine and benzothiophene intermediates are then coupled using reagents like acyl chlorides or anhydrides under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-({[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents under controlled conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to this molecule exhibit significant anticancer properties. The thiazolidinone framework is known for its ability to inhibit tumor growth by inducing apoptosis in cancer cells. Preliminary studies have shown that the compound can inhibit specific cancer cell lines, making it a candidate for further development as an anticancer agent.
Antifungal Properties
The compound has also demonstrated antifungal activity against various fungal strains. Its mechanism may involve disrupting fungal cell wall synthesis or inhibiting key metabolic pathways essential for fungal survival.
Anti-inflammatory Effects
There is emerging evidence suggesting that this compound possesses anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, thus presenting a potential therapeutic avenue for inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines revealed that this compound significantly reduced cell viability in breast and colon cancer models. The mechanism involved apoptosis induction through mitochondrial pathways, highlighting its potential as an anticancer therapeutic.
Case Study 2: Antifungal Activity
In vitro tests against Candida species demonstrated that the compound inhibited fungal growth at low concentrations. Further investigations into its mechanism revealed interference with ergosterol biosynthesis, essential for fungal cell membrane integrity.
Mechanism of Action
The mechanism of action of 2-({[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Phenolic Compounds: Toxic chemical pollutants present in water, monitored using fluorescence spectroscopy.
Uniqueness
2-({[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its complex structure, which includes multiple functional groups and rings
Biological Activity
The compound 2-({[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic molecule that features a unique structural arrangement combining thiazolidine and benzothiophene moieties. This article delves into its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 446.9 g/mol. The IUPAC name provides insight into its structural components which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H19ClN2O5S |
Molecular Weight | 446.9 g/mol |
IUPAC Name | 2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide |
InChI Key | SAKXAEVNLNYCBO-ZDLGFXPLSA-N |
Synthesis
The synthesis of thiazolidine derivatives often involves multicomponent reactions that allow for the formation of complex structures with high yields and selectivity. Various synthetic routes have been explored for similar compounds, focusing on optimizing conditions such as temperature and solvent choice to enhance yields and purity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolidine derivatives. For instance, compounds similar to the one in focus have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies indicated that certain thiazolidine derivatives exhibited IC50 values ranging from 8.5 µM to 25.6 µM against K562 and HeLa cells, showcasing their potential as effective anticancer agents .
Case Study: Cytotoxicity Evaluation
A comparative study evaluated the anticancer activities of several thiazolidine derivatives against human cancer cell lines:
- K562 Cells : IC50 values ranged from 8.5 µM to 14.9 µM.
- HeLa Cells : IC50 values ranged from 8.9 µM to 15.1 µM.
This indicates a promising selectivity towards cancer cells compared to normal fibroblast cells .
The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis via both extrinsic and intrinsic pathways. Studies have shown that treatment with these compounds can lead to significant reductions in anti-apoptotic proteins such as Bcl-2, thereby promoting cell death in malignant cells .
Other Pharmacological Activities
In addition to anticancer properties, thiazolidine derivatives have been studied for their enzyme inhibitory activities. For example, certain derivatives have shown promise as inhibitors of mushroom tyrosinase, an enzyme involved in melanin synthesis. The most potent derivative exhibited an IC50 value of 3.17 µM, outperforming standard inhibitors like kojic acid .
Properties
IUPAC Name |
2-[[2-[(5Z)-5-[(2-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4S2/c22-13-7-3-1-5-11(13)9-15-20(28)25(21(29)31-15)10-16(26)24-19-17(18(23)27)12-6-2-4-8-14(12)30-19/h1,3,5,7,9H,2,4,6,8,10H2,(H2,23,27)(H,24,26)/b15-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPFZVWPQRLDNI-DHDCSXOGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CN3C(=O)C(=CC4=CC=CC=C4Cl)SC3=O)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CN3C(=O)/C(=C/C4=CC=CC=C4Cl)/SC3=O)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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